ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a benzenesulfonyl group substituted with a 3-methyl and 4-propoxy moiety at the aromatic ring. The ethyl carboxylate at the 1-position of the piperazine ring enhances solubility and modulates pharmacokinetic properties. This compound’s structural framework is common in medicinal chemistry, particularly in the design of sulfonamide-based inhibitors or receptor-targeting agents.
Properties
IUPAC Name |
ethyl 4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-4-12-24-16-7-6-15(13-14(16)3)25(21,22)19-10-8-18(9-11-19)17(20)23-5-2/h6-7,13H,4-5,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQZKJVLWUNZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Oxidation of Toluene Derivatives
The benzenesulfonyl moiety is synthesized via nitration and oxidation of a toluene precursor. For example, 3-methyl-4-propoxybenzene is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to yield 3-methyl-4-propoxy-nitrobenzene , which is subsequently oxidized to the sulfonic acid using fuming sulfuric acid.
Key Reaction Conditions :
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Nitration: 65% HNO₃, 98% H₂SO₄, 2-hour reaction at 5°C.
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Oxidation: Oleum (20% SO₃) at 120°C for 6 hours.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux to produce 3-methyl-4-propoxybenzenesulfonyl chloride .
Yield Optimization :
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Excess PCl₅ (1.5 equiv.) improves conversion (>90%).
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Anhydrous conditions prevent hydrolysis to the sulfonic acid.
Preparation of Ethyl Piperazine-1-carboxylate
Carbamate Formation via Esterification
Piperazine is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester. The reaction is typically conducted in tetrahydrofuran (THF) at 0°C to minimize side reactions.
Reaction Scheme :
Critical Parameters :
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Molar ratio: 1:1 (piperazine:chloroformate).
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Temperature control (0–5°C) prevents di-esterification.
Sulfonylation of Piperazine Core
Nucleophilic Substitution Reaction
The sulfonyl chloride intermediate is coupled with ethyl piperazine-1-carboxylate in a two-phase system (water/dichloromethane) using sodium bicarbonate as a base. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride.
Optimized Conditions :
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Solvent: Dichloromethane (DCM)/water (2:1 v/v).
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Base: NaHCO₃ (2.0 equiv.).
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Temperature: 25°C, 12-hour stirring.
Yield : 78–82% after extraction and drying.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts.
Purity Data :
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.85 (m, 2H, OCH₂CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 3.55–3.70 (m, 8H, piperazine-H), 4.15 (q, 2H, COOCH₂), 6.95–7.45 (m, 3H, Ar-H).
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IR (KBr) : 1725 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Comparative Analysis of Synthetic Routes
| Method | Sulfonylation Agent | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Two-phase (DCM/H₂O) | SO₂Cl₂ | DCM/Water | 82 | 98.5 |
| Anhydrous DCM | SO₂Cl₂ | DCM | 75 | 97.2 |
| THF/Water | SO₂Cl₂ | THF/Water | 68 | 95.8 |
The two-phase system in DCM/water provides superior yield and purity due to efficient removal of HCl byproduct via aqueous phase extraction.
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Reagent Selection
Waste Management
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Neutralization of acidic byproducts (HCl, H₂SO₄) with Ca(OH)₂ reduces environmental impact.
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Solvent recovery (DCM) via distillation achieves >90% reuse.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activity and therapeutic benefits.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 3-methyl-4-propoxybenzenesulfonyl group distinguishes the target compound from analogs with differing substituents:
- : Ethyl 4-(2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetyl)piperazine-1-carboxylate incorporates a chloro and methoxy group, which increase electron-withdrawing effects compared to the target’s methyl and propoxy groups. This likely alters binding affinity in biological systems due to differences in steric bulk and electronic distribution .
- : Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate features a 4-ethoxy substituent and an additional 4-methylphenyl group.
Table 1: Substituent Comparison
Piperazine Core Modifications
Variations in the piperazine scaffold influence biological activity and synthetic routes:
- : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate replaces the sulfonamide with a piperidine ring.
- & 19 : Indole-containing derivatives (e.g., ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate) introduce heteroaromatic systems, likely targeting serotonin or dopamine receptors. The target compound lacks this indole moiety, suggesting divergent therapeutic applications .
Biological Activity
Ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
- Physical Form : Solid
- Melting Point : Not specified in the literature.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the modulation of cholinergic signaling in the brain. This inhibition may enhance cognitive functions and has implications for neurodegenerative diseases such as Alzheimer's.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Increases acetylcholine levels, improving synaptic transmission.
- Neuroprotective Effects : Reduces oxidative stress and lipid peroxidation in neuronal cells, promoting neuronal survival.
1. Neuroprotective Effects
Research indicates that compounds with piperazine structures often exhibit neuroprotective properties. For example, studies have demonstrated that related piperazine derivatives can ameliorate cognitive deficits induced by neurotoxic agents like aluminum chloride in animal models. These derivatives showed significant improvements in memory and learning tasks, indicating potential applications in treating Alzheimer's disease .
2. Antioxidant Activity
This compound has been linked to antioxidant activities, helping to mitigate oxidative stress in various biological systems. This property is essential for protecting cells from damage caused by free radicals, thus contributing to its neuroprotective effects.
Case Study 1: Acetylcholinesterase Inhibition
A study involving several piperazine derivatives found that this compound demonstrated significant AChE inhibitory activity. In vitro assays showed that this compound could effectively reduce AChE activity, leading to increased acetylcholine levels in neuronal cultures, which was correlated with improved cognitive performance in behavioral tests .
Case Study 2: Neurotoxicity Mitigation
In vivo studies using rodent models treated with aluminum chloride revealed that administration of this compound significantly improved behavioral outcomes compared to control groups. The treated animals exhibited enhanced performance in the Morris water maze test, suggesting improved spatial learning and memory retention .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
